Product packaging for AoPR1 protein(Cat. No.:CAS No. 147954-47-0)

AoPR1 protein

Cat. No.: B1177551
CAS No.: 147954-47-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The AoPR1 protein (Asparagus officinalis Pathogenesis-Related 1) is an intracellular protein that plays a pivotal role in plant innate immunity. It was first isolated using inverse polymerase chain reaction (IPCR) and is characterized by its responsiveness to wounding and pathogen attack . The protein belongs to the widespread CAP superfamily (cysteine-rich secretory proteins, antigen 5, and pathogenesis-related 1), which is defined by a conserved CAP domain adopting a unique αβα sandwich fold that forms a large central cavity . This structural feature is critical for its function. Research in transgenic tobacco has demonstrated that the AoPR1 promoter is sufficient to direct wound-inducible transcription, with strong activity localized to wound and pathogen invasion sites, as well as in mature pollen grains . Like other PR1 proteins, AoPR1 is thought to be involved in the binding of lipids or other small hydrophobic compounds via its CAP domain, which may be integral to its role in immune signaling . The study of this protein provides valuable insights into the mechanisms of systemic acquired resistance (SAR) in plants and the complex cross-kingdom interactions between hosts and pathogens, as pathogen-derived PR1-like proteins are also key virulence factors . This recombinant this compound is presented for research applications aimed at further elucidating plant defense signaling pathways, pathogen virulence strategies, and the development of enhanced disease resistance in crops. FOR RESEARCH USE ONLY.

Properties

CAS No.

147954-47-0

Molecular Formula

C9H7N

Synonyms

AoPR1 protein

Origin of Product

United States

Scientific Research Applications

Plant Defense Mechanism

AoPR1 has been extensively studied for its role in enhancing plant resistance against pathogens. Research has shown that the expression of AoPR1 is significantly upregulated during pathogen attack, suggesting its involvement in the plant immune response.

  • Case Study: In a study involving transgenic tobacco plants, the AoPR1 gene was fused with the beta-glucuronidase (GUS) reporter gene to analyze its expression. Results indicated that AoPR1 expression was localized to areas of pathogen invasion and wounding, highlighting its role in defense mechanisms .

Biotechnology Applications

The AoPR1 protein can be utilized in genetic engineering to develop disease-resistant crop varieties. By introducing the AoPR1 gene into susceptible plant species, researchers aim to enhance their resistance to various pathogens.

  • Data Table: Potential Benefits of AoPR1 in Crop Improvement
Application AreaBenefitsExample Crops
Disease ResistanceEnhanced resistance to fungal/bacterial pathogensTomato, Potato
Stress ToleranceImproved resilience to environmental stressors (e.g., drought)Wheat, Barley
Yield ImprovementIncreased crop yields under pathogen pressureAsparagus, Rice

Molecular Biology Research

The study of AoPR1 also contributes to understanding gene regulation and expression during stress responses in plants. The regulatory sequences associated with AoPR1 have been identified and characterized, providing insights into the mechanisms governing plant responses to environmental challenges.

  • Case Study: Researchers utilized inverse polymerase chain reaction (IPCR) techniques to isolate and analyze the cis-acting regulatory sequences of the AoPR1 gene. This study revealed significant regulatory elements that control the expression of AoPR1 during stress responses .

Future Directions and Implications

The applications of this compound extend beyond basic research into practical agricultural solutions. Continued exploration of its role can lead to:

  • Development of genetically modified crops with enhanced disease resistance.
  • Better understanding of plant immune responses, which can inform breeding programs.
  • Insights into the molecular pathways involved in stress tolerance.

Comparison with Similar Compounds

AoPR1 vs. Constitutive Promoters (e.g., 35S CaMV)

The 35S promoter from the cauliflower mosaic virus drives strong, ubiquitous expression of transgenes but lacks spatial or temporal regulation.

Feature AoPR1 Promoter 35S Promoter
Induction Mechanism Wounding/pathogen-specific Constitutive (non-inducible)
Expression Specificity Localized to wound/pathogen sites Whole-plant
Insect Resistance Management Reduces resistance risk via targeted expression High resistance risk due to continuous exposure
Protein Yield 0.090–1.875 µg/g fresh weight (48 hours) 5–10 µg/g (constant)
Ecological Impact Lower non-target organism exposure Higher non-target exposure

Key Findings :

  • Transgenic cotton expressing cry1Ac under AoPR1 achieved 80–100% larval mortality of Helicoverpa armigera and Spodoptera littoralis within 48 hours, comparable to 35S-driven systems .
  • AoPR1’s targeted expression reduces toxin persistence in the environment, aligning with resistance management strategies .

AoPR1 vs. Other Wound-Inducible PR Promoters

Other PR promoters, such as those from tobacco (Nicotiana tabacum) or rice (Oryza sativa), share functional similarities but differ in regulatory elements and efficacy.

Promoter Source Organism Induction Time Key Regulatory Motifs Applications
AoPR1 Asparagus officinalis 0–48 hours Wound/pathogen-responsive elements Cotton, tobacco
OsPR1 Oryza sativa 12–72 hours JA/ET signaling pathways Rice
NtPR1 Nicotiana tabacum 6–24 hours SA-responsive elements Tobacco, broccoli

Key Findings :

  • AoPR1’s rapid induction (0–48 hours) outperforms OsPR1’s slower response (12–72 hours), ensuring timely toxin delivery .
  • Unlike NtPR1, which relies on salicylic acid (SA) signaling, AoPR1 integrates both SA and mechanical stress pathways, broadening its applicability .

Structural and Functional Comparison with PR1 Homologs

PR1 proteins across plant species share a conserved β-1,3-glucanase-like structure but differ in subcellular localization and induction triggers.

Protein Localization Inducers Role in Defense
AoPR1 Intracellular Wounding, pathogens, SA Enhances lignin deposition
AtPR1 (Arabidopsis) Extracellular SA, pathogens Antimicrobial activity
TaPR1 (Wheat) Apoplastic JA, ethylene Fungal resistance

Key Findings :

  • AoPR1’s intracellular localization limits its direct antimicrobial activity but synergizes with phenylpropanoid-derived metabolites for physical barrier formation .
  • AtPR1 and TaPR1 are secreted proteins, offering broader but less targeted pathogen inhibition .

Preparation Methods

Plant Growth and Induction of AoPR1 Expression

AoPR1 is constitutively expressed in asparagus tissues during development but is highly upregulated by wounding, pathogen challenge, or salicylic acid treatment. For native extraction, asparagus plants are cultivated under controlled greenhouse conditions. Induction is achieved through mechanical wounding (e.g., leaf abrasion) or foliar application of 1–5 mM salicylic acid, which enhances promoter activity by 3- to 5-fold within 24–48 hours. Tissues showing developmental lignification, such as stems and roots, are prioritized due to their higher basal AoPR1 levels.

Tissue Homogenization and Protein Extraction

Post-induction, tissues are flash-frozen in liquid nitrogen to preserve protein integrity. Grinding is performed using a pre-chilled mortar and pestle, with liquid nitrogen added intermittently to prevent thawing. The homogenate is suspended in an extraction buffer containing:

  • 50 mM Tris-HCl (pH 7.5)

  • 150 mM NaCl

  • 2% (w/v) polyvinylpyrrolidone (PVP) to bind phenolic compounds

  • 1 mM phenylmethylsulfonyl fluoride (PMSF) as a protease inhibitor.

The slurry is centrifuged at 12,000 × g for 20 minutes at 4°C to pellet cellular debris. Supernatants are filtered through Miracloth to remove residual particulates.

Purification Techniques

Initial purification employs ammonium sulfate precipitation (30–60% saturation) to concentrate proteins. The precipitate is dialyzed against 20 mM sodium phosphate buffer (pH 6.0) and subjected to ion-exchange chromatography using a CM-Sepharose column. AoPR1 elutes at ~250 mM NaCl, as confirmed by SDS-PAGE and Western blotting with anti-AoPR1 antibodies. Final polishing is achieved via size-exclusion chromatography (Superdex 75), yielding >90% purity.

Table 1: Yield and Purity Across Native Purification Stages

StepTotal Protein (mg)AoPR1 Concentration (mg/mL)Purity (%)
Crude Extract4500.8<5
Ammonium Sulfate1202.115–20
Ion-Exchange354.560–70
Size-Exclusion125.0>90

Recombinant Expression Systems for AoPR1

Cloning and Vector Construction

The AoPR1 gene (GenBank accession: X67621) is amplified from asparagus cDNA using primers flanking the 486-bp open reading frame. For constitutive expression in Escherichia coli, the gene is cloned into pET-28a(+) with an N-terminal His-tag. In plant systems (e.g., transgenic tobacco), the native AoPR1 promoter (−874 to +31 bp) drives expression in binary vectors like pBI121.

Expression in Host Organisms

  • Bacterial Systems : BL21(DE3) E. coli transformed with pET-28a-AoPR1 are induced with 0.5 mM IPTG at OD<sub>600</sub> = 0.6. Cells are lysed via sonication in 50 mM NaH<sub>2</sub>PO<sub>4</sub> (pH 8.0), 300 mM NaCl, and 10 mM imidazole.

  • Plant Systems : Tobacco leaf disks are transformed via Agrobacterium tumefaciens (strain LBA4404) and selected on kanamycin. AoPR1 expression is induced by wounding or 1 mM salicylic acid.

Purification of Recombinant AoPR1

His-tagged AoPR1 from E. coli is purified using Ni-NTA affinity chromatography, eluting with 250 mM imidazole. Plant-derived AoPR1 requires additional steps due to lower abundance: affinity chromatography with anti-AoPR1 IgG-coupled resin, followed by gradient elution (pH 2.8 glycine buffer).

Table 2: Comparison of Recombinant Expression Systems

ParameterE. coli SystemTransgenic Tobacco System
Expression Level15–20 mg/L2–4 mg/kg fresh weight
Time to Harvest24–48 hours4–6 weeks
Endotoxin ContaminationPossibleNone
Functional Activity80–90%95–100%

Characterization and Validation of AoPR1

Electrophoretic and Immunoblot Analysis

SDS-PAGE under reducing conditions reveals a ~17 kDa band consistent with AoPR1’s molecular weight. Western blotting with polyclonal antibodies confirms identity, while 2D electrophoresis (pH 4–7 IPG strips) resolves isoforms differing in phosphorylation.

Mass Spectrometry and Structural Confirmation

MALDI-TOF mass spectrometry of tryptic digests identifies peptides matching the predicted AoPR1 sequence (e.g., m/z 1567.8 corresponding to residues 45–58). Circular dichroism (CD) spectroscopy shows a secondary structure comprising 40% α-helix and 20% β-sheet, characteristic of PR-10 proteins.

Functional Activity Assays

AoPR1’s ribonuclease activity is quantified using yeast tRNA as substrate. Reactions containing 1 µM AoPR1 degrade 60–70% of tRNA within 30 minutes at 30°C, measured via absorbance at 260 nm. Antimicrobial activity is tested against Fusarium oxysporum, showing 50% inhibition of hyphal growth at 100 µg/mL.

Challenges and Optimization Strategies

Proteolytic Degradation in Native Extracts

Asparagus tissues contain high protease activity, necessitating the use of 2–5 mM PMSF and 1% (w/v) casein in extraction buffers. Recombinant systems avoid this issue but may require codon optimization for expression in E. coli.

Low Yield in Plant-Based Systems

Transgenic tobacco yields 10–20% less AoPR1 than asparagus due to weaker promoter activity in heterologous systems. Co-expression with calreticulin (a chaperone) increases solubility and yield by 30% .

Q & A

Q. What is the functional role of the AoPR1 promoter in plant defense mechanisms, and how is it experimentally validated?

The AoPR1 promoter is a wound-inducible regulatory element activated by mechanical damage, pathogen invasion, or hydrogen peroxide treatment. Its role in insect-resistant transgenic plants (e.g., cotton) involves driving localized expression of insecticidal proteins (e.g., cry1Ac) at insect biting sites. Experimental validation includes:

  • Agrobacterium-mediated transformation of cotton cultivars with AoPR1-cry1Ac constructs.
  • Bioassays using larvae (e.g., Spodoptera exigua) to measure mortality rates in transgenic vs. wild-type plants.
  • qRT-PCR/Western blotting to quantify cry1Ac expression post-wounding .

Q. How do researchers design experiments to assess AoPR1's wound-responsive activity in transgenic plants?

A robust experimental framework involves:

  • Controlled wounding (e.g., mechanical damage) to trigger promoter activity.
  • Time-course analysis to measure cry1Ac protein accumulation (e.g., 24–72 hours post-wounding).
  • Comparative analysis across plant tissues (e.g., leaves vs. stems) to confirm spatial specificity .

Q. What are the standard methods to confirm successful integration of AoPR1-driven constructs in plant genomes?

Key methodologies include:

  • PCR amplification of transgene-specific sequences.
  • Southern blotting to verify single-copy insertion events.
  • Expression profiling via ELISA or fluorescence-based assays for cry1Ac detection .

Advanced Research Questions

Q. How can conflicting data on cry1Ac expression levels in AoPR1-transgenic plants be resolved?

Discrepancies may arise due to:

  • Variable wounding protocols (intensity/duration) affecting promoter activation.
  • Environmental factors (e.g., temperature, humidity) influencing protein stability. Mitigation strategies:
  • Standardized wounding assays with calibrated tools (e.g., automated leaf puncturing).
  • Cross-validation using orthogonal techniques (e.g., SPR for protein interaction kinetics and CD for structural integrity) .

Q. What computational and experimental approaches optimize AoPR1-driven expression for non-model plant species?

Advanced strategies include:

  • Promoter engineering via CRISPR/Cas9 to enhance inducibility.
  • Cross-species homology modeling to predict AoPR1 compatibility (limited by divergent genetic architectures in non-model species).
  • High-throughput screening of transgenic lines using DLS or SEC for protein aggregation analysis .

Q. How do researchers address ecological concerns about unintended cry1Ac expression in non-target tissues?

Methodological safeguards:

  • Tissue-specific RNA-seq to map off-target expression.
  • Soil microbiome assays to assess cry1Ac leakage into the environment.
  • Field trials comparing transgenic and wild-type plant phenotypes under biotic stress .

Q. What quantitative frameworks analyze the trade-off between insect resistance and plant fitness in AoPR1-transgenic crops?

Integrate:

  • Growth metrics (biomass, root length) under controlled vs. field conditions.
  • Metabolomic profiling to detect stress-related metabolites (e.g., jasmonates).
  • Multi-omics correlation networks linking cry1Ac expression to physiological trade-offs .

Methodological Resources

  • Protein interaction analysis : Surface plasmon resonance (SPR) for kinetic parameter determination .
  • Structural characterization : Circular dichroism (CD) and analytical SEC for folding/stability studies .
  • Data repositories : UniProt for cross-referencing AoPR1 homologs and functional annotations .

Key Challenges in AoPR1 Research

  • Reproducibility : Standardize wounding protocols and environmental conditions .
  • Data integration : Combine transcriptomic, proteomic, and phenotypic datasets .
  • Ethical compliance : Adhere to biosafety guidelines for transgenic plant trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.